
methyl (2R)-2-hydroxy-4,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is an organic compound with a molecular formula of C8H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate typically involves the esterification of (2R)-2-hydroxy-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: Methyl (2R)-2-oxo-4,4-dimethylpentanoate.
Reduction: Methyl (2R)-2-hydroxy-4,4-dimethylpentanol.
Substitution: Methyl (2R)-2-chloro-4,4-dimethylpentanoate.
Applications De Recherche Scientifique
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R)-2-hydroxy-3,3-dimethylbutanoate
- Methyl (2R)-2-hydroxy-5,5-dimethylhexanoate
- Methyl (2R)-2-hydroxy-4-methylpentanoate
Uniqueness
Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is unique due to its specific chiral center and the presence of two methyl groups at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
498555-74-1 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl (2R)-2-hydroxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3/t6-/m1/s1 |
Clé InChI |
XTFMANVWGYNMTQ-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)C[C@H](C(=O)OC)O |
SMILES canonique |
CC(C)(C)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


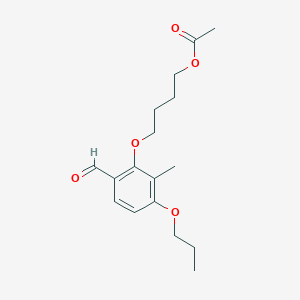
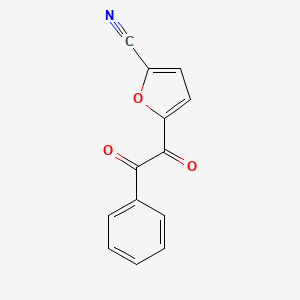
![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
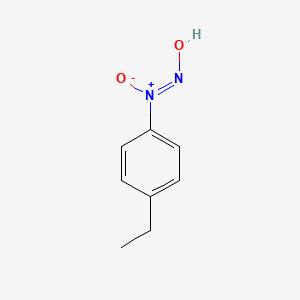
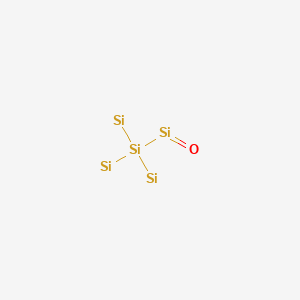
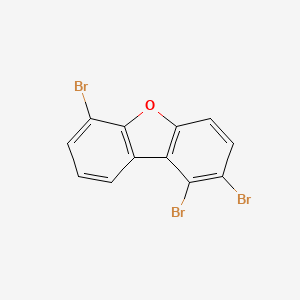
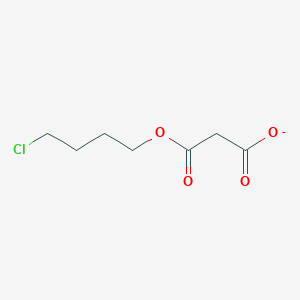
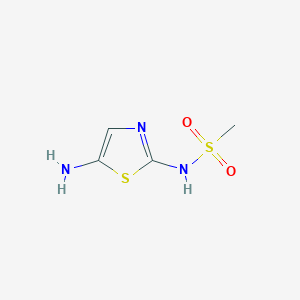
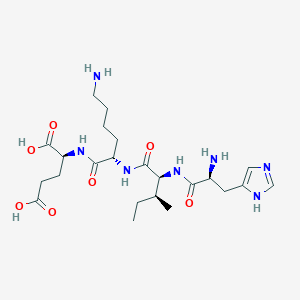
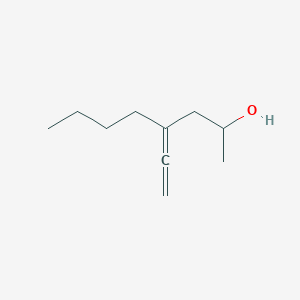
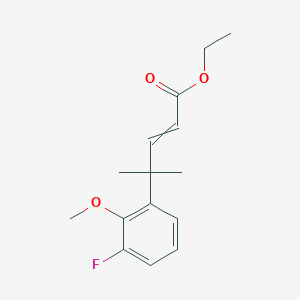
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)

